Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-
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Overview
Description
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused imidazo-isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of isoquinoline N-oxides with azaoxyallyl cations. This reaction is typically carried out in the presence of sodium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Sodium Carbonate: Used in cycloaddition reactions to facilitate the formation of the desired product.
Cesium Carbonate: Can be used to produce different products under varying conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating isoquinoline N-oxides with α-halohydroxamates in the presence of sodium carbonate yields 1,11b-dihydro-[1,2,4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones .
Scientific Research Applications
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloisoquinoline Compounds: These compounds share a similar fused ring structure and have been studied for their fluorescence properties.
Isoquinolin-1-yl Carbamates: These compounds are synthesized using similar methods and have applications in various fields.
Uniqueness
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific bromine substitutions, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
62472-01-9 |
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Molecular Formula |
C11H6Br2N2O |
Molecular Weight |
341.99 g/mol |
IUPAC Name |
3,3-dibromoimidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C11H6Br2N2O/c12-11(13)10(16)14-9-8-4-2-1-3-7(8)5-6-15(9)11/h1-6H |
InChI Key |
QQKRDHXCCPORBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3(Br)Br |
Origin of Product |
United States |
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